2,3-Dibromopropanal chemical properties and reactivity
2,3-Dibromopropanal chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dibromopropanal
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,3-Dibromopropanal, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2,3-Dibromopropanal, also known as Acrolein dibromide, is a halogenated aldehyde.[1][2] It presents as a light yellow fuming liquid and is soluble in water.[2][3] The quantitative physical and chemical properties of 2,3-Dibromopropanal are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₄Br₂O | [1][2][3] |
| Molecular Weight | 215.87 g/mol | [1][2][4] |
| CAS Number | 5221-17-0 | [1][2] |
| Appearance | Light yellow fuming liquid | [2][3] |
| Boiling Point | 86 °C at 2.39 kPa (17.9 mmHg) 68-73 °C at 10 Torr | [2][3][5] |
| Density | 2.20 g/cm³ (at 15/4 °C) 2.192 g/cm³ (at 20 °C) | [2][3][5] |
| Refractive Index | 1.5082 | [2][3] |
| Solubility | Soluble in water | [2][3] |
| Flash Point | 88 °C | [6] |
Reactivity and Stability
General Reactivity: The reactivity of 2,3-Dibromopropanal is dictated by its two primary functional groups: the aldehyde and the two bromine atoms on adjacent carbons. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions. The vicinal dibromide structure makes the molecule prone to elimination reactions to form unsaturated systems. The bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions.
Stability and Storage: Information regarding the stability of 2,3-Dibromopropanal is limited. However, related halogenated compounds are often stored in cool, dry, well-ventilated areas away from incompatible substances like strong acids and bases to prevent decomposition.[7] For similar compounds, refrigeration is sometimes recommended to maintain product quality.[7]
Hazardous Reactions and Decomposition: When heated to decomposition, related brominated organic compounds are known to emit toxic fumes of hydrogen bromide, carbon monoxide, and carbon dioxide.[8] Due to its reactive nature, it should be handled with care, avoiding contact with strong oxidizing agents, strong acids, and strong bases.[7][9]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,3-Dibromopropanal was not found in the provided search results. However, a plausible synthetic route involves the bromination of acrolein (propenal), its precursor.[6] The following is a generalized protocol based on this common organic reaction.
Objective: To synthesize 2,3-Dibromopropanal via the electrophilic addition of bromine to acrolein.
Materials:
-
Acrolein (CAS: 107-02-8)
-
Elemental Bromine (Br₂)
-
An inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Methodology:
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In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve acrolein in an inert solvent like carbon tetrachloride.
-
Cool the flask in an ice bath to maintain a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Slowly add an equimolar amount of bromine, dissolved in the same inert solvent, to the acrolein solution via the dropping funnel with continuous stirring. The disappearance of the characteristic red-brown color of bromine indicates the progress of the reaction.
-
After the addition is complete, allow the mixture to stir for an additional hour while maintaining the low temperature.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with a dilute solution of sodium bicarbonate to neutralize any remaining acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,3-Dibromopropanal can be further purified by vacuum distillation.
Safety Precautions:
-
This procedure should be conducted in a well-ventilated fume hood.
-
Acrolein is highly toxic and flammable. Bromine is corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Care should be taken to control the reaction temperature to prevent unwanted side reactions.
Visualizations
The following diagram illustrates the proposed synthetic workflow for 2,3-Dibromopropanal from its precursor, acrolein.
Caption: Proposed synthesis workflow for 2,3-Dibromopropanal.
References
- 1. 2,3-Dibromopropanal | C3H4Br2O | CID 92216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanal, 2,3-dibromo- [chembk.com]
- 3. 2,3-Dibromopropanal [chembk.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Propanal, 2,3-dibromo- | CAS#:5221-17-0 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,3-DIBROMO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
